
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine, also known as KW-6002, is a highly selective adenosine A2A receptor antagonist. It was first synthesized in 1995 by researchers at Kyowa Hakko Kogyo Co., Ltd. in Japan. Since then, it has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mechanism of Action
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine is a highly selective adenosine A2A receptor antagonist. Adenosine A2A receptors are G protein-coupled receptors that are primarily expressed in the brain, but also in other tissues such as the heart, lungs, and immune system. The activation of adenosine A2A receptors has been implicated in various physiological processes, including neurotransmitter release, inflammation, and cell proliferation.
This compound blocks the activation of adenosine A2A receptors, which leads to a reduction in the downstream signaling pathways that are associated with the receptor. This, in turn, leads to the therapeutic effects of this compound in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In Parkinson's disease, this compound has been shown to improve motor function and reduce the side effects of levodopa. In Huntington's disease, this compound has been shown to reduce the toxicity of mutant huntingtin protein. In cancer, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine for lab experiments is its high selectivity for adenosine A2A receptors. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors or pathways.
One of the limitations of this compound for lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells or animals in a consistent and effective manner.
Future Directions
There are several future directions for research on 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine. One area of research is to further investigate its potential therapeutic applications in Parkinson's disease, Huntington's disease, and cancer. Another area of research is to develop more effective methods for administering the compound to cells or animals. Finally, there is a need for more studies to investigate the long-term safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine involves several steps. The starting material is 1-(4-iodophenyl)guanidine, which is reacted with 1-adamantylamine in the presence of a base to form the desired product. The purity of the compound is then improved by recrystallization. The overall yield of the synthesis is around 20%.
Scientific Research Applications
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is Parkinson's disease. Adenosine A2A receptors are highly expressed in the basal ganglia, which is the region of the brain that is most affected by Parkinson's disease. This compound has been shown to improve motor function and reduce the side effects of levodopa, which is the main treatment for Parkinson's disease.
In addition to Parkinson's disease, this compound has also been studied for its potential therapeutic applications in Huntington's disease and cancer. In Huntington's disease, this compound has been shown to reduce the toxicity of mutant huntingtin protein, which is the underlying cause of the disease. In cancer, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells.
properties
CAS RN |
133985-85-0 |
|---|---|
Molecular Formula |
C17H22IN3 |
Molecular Weight |
395.28 g/mol |
IUPAC Name |
2-(1-adamantyl)-1-(4-iodophenyl)guanidine |
InChI |
InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-16(19)21-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H3,19,20,21) |
InChI Key |
BNRDJYCVXAIEIV-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(N)NC4=CC=C(C=C4)I |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(N)NC4=CC=C(C=C4)I |
Other CAS RN |
133985-85-0 |
synonyms |
1-(4-iodophenyl)-3-(1-adamantyl)guanidine 1-(p-iodophenyl)-3-(1-adamantyl)guanidine I(125)-PIPAG N-(adamant-1-yl)-N'-(4-iodophenyl)guanidine PIPAG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




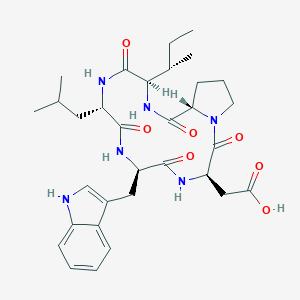
![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)
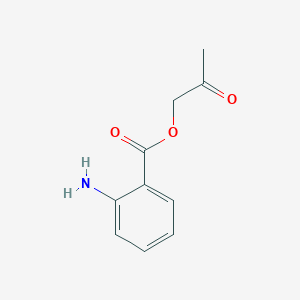
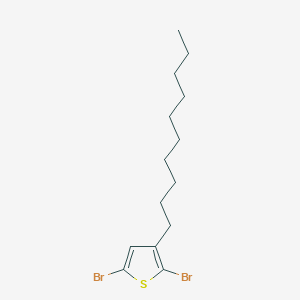
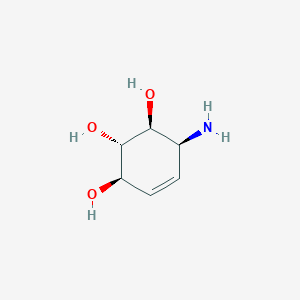
![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)

![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)

![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
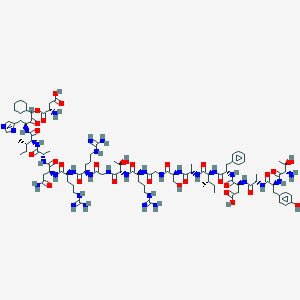
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)